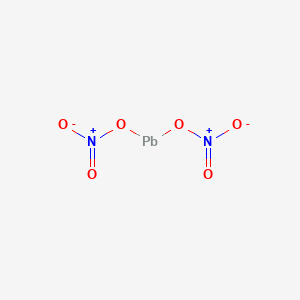

lead ii nitrate

説明

Lead(II) nitrate is an inorganic compound with the chemical formula Pb(NO3)2 . It is a colorless crystal or white powder and, unlike most other lead(II) salts, it is soluble in water . Known since the Middle Ages by the name plumb dulcis, its main use has been as raw material in the production of pigments in lead paints .

Synthesis Analysis

Lead(II) nitrate is obtained by the dissolution of pure lead i.e., metallic lead in aqueous nitric acid, through the reaction as follows: Pb + 4HNO3 → Pb(NO3)2 + 2NO2 + 2H2O . Alternatively, it can also be used as the lead(II) oxide: PbO + 2HNO3 → Pb(NO3)2 + H2O .Molecular Structure Analysis

The molecular or chemical formula of lead(II) nitrate is Pb(NO3)2 . It has a molar mass of 331.2 g/mol . The molecule is made with one lead cation i.e., Pb2+ and two nitrate anions i.e., NO3– . The two anions are bound to the lead cation by the ionic bond .Chemical Reactions Analysis

Lead(II) nitrate reacts with chloride ions to form Lead(II) chloride, a white precipitate . The chemical equation is shown below: Pb2+(aq) + 2Cl−(aq) → PbCl2(s) . When lead nitrate solution is mixed with potassium iodide solution, the lead particles and iodide particles combine and create two new compounds, a yellow solid called lead iodide and a white solid called potassium nitrate .Physical And Chemical Properties Analysis

Lead(II) nitrate is a colorless crystal or white powder . It is soluble in water but slightly soluble in alcohol . It has a molar mass of 331.2 g/mol .科学的研究の応用

Heat Stabilization in Nylon and Polyesters

- Application Summary: Lead (II) nitrate is used as a heat stabilizer in the production of certain types of nylon and polyester .

- Methods of Application: While the exact procedures can vary, typically, the lead (II) nitrate would be mixed into the polymer during its production process to enhance its heat resistance .

- Results or Outcomes: The addition of lead (II) nitrate can significantly improve the heat stability of these materials, enhancing their durability and lifespan .

Coatings of Photothermographic Paper

- Application Summary: Lead (II) nitrate is used in the coatings of photothermographic paper .

- Methods of Application: The lead (II) nitrate is applied as a coating to the paper during the manufacturing process .

- Results or Outcomes: This application enhances the quality of the images produced on the paper .

Gold Cyanidation

- Application Summary: Lead (II) nitrate is used to improve the leaching process in gold cyanidation .

- Methods of Application: It is added to the cyanide solution to assist in the dissolution of the gold, enhancing the efficiency of the extraction process .

- Results or Outcomes: The use of lead (II) nitrate in this context can lead to higher yields of gold from the ore .

Lead Paint

- Application Summary: Lead (II) nitrate finds applications as a component of lead paint .

- Methods of Application: It is mixed with other components to produce the paint, which can then be applied to various surfaces .

- Results or Outcomes: The resulting paint is highly durable and resistant to weathering .

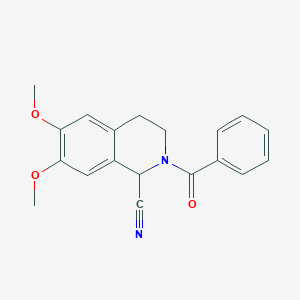

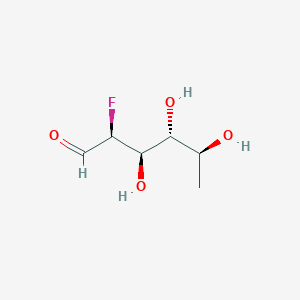

Oxidation of Benzylic Halides to Aldehydes

- Application Summary: As an oxidant, lead (II) nitrate is used in the oxidation of benzylic halides to aldehydes .

- Methods of Application: In this reaction, the lead (II) nitrate acts as an oxidizing agent, facilitating the conversion of the benzylic halides to aldehydes .

- Results or Outcomes: This reaction is a key step in the synthesis of certain organic compounds .

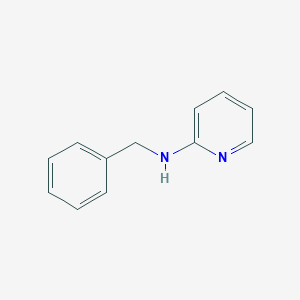

Preparation of Dithiocarbamates from Isothiocyanates

- Application Summary: Lead (II) nitrate is used in the preparation of dithiocarbamates from isothiocyanates .

- Methods of Application: In this reaction, the lead (II) nitrate acts as a reactant, facilitating the conversion of the isothiocyanates to dithiocarbamates .

- Results or Outcomes: This reaction is a key step in the synthesis of certain organic compounds .

Source of Dinitrogen Tetroxide

- Application Summary: Lead (II) nitrate can be used as a source of dinitrogen tetroxide .

- Methods of Application: The exact procedures can vary, but typically, the lead (II) nitrate would be heated to produce dinitrogen tetroxide .

- Results or Outcomes: This process can be used to produce dinitrogen tetroxide for various applications, such as rocket propellants .

Scavenger of Bromide in Nucleophilic Substitution Reactions

- Application Summary: Lead (II) nitrate acts as a scavenger of bromide in nucleophilic substitution reactions .

- Methods of Application: In these reactions, the lead (II) nitrate is added to the reaction mixture to react with the bromide, removing it from the reaction .

- Results or Outcomes: This can improve the efficiency of the reaction and the yield of the desired product .

Source of Nitrogen Dioxide

- Application Summary: Heating lead (II) nitrate is a convenient means of making nitrogen dioxide .

- Methods of Application: The lead (II) nitrate is heated to produce nitrogen dioxide .

- Results or Outcomes: Nitrogen dioxide has various applications, such as in the production of nitric acid and as a nitrating agent .

Rodenticides

- Application Summary: Lead (II) nitrate has been used in rodenticides .

- Methods of Application: It is mixed with other ingredients to produce the rodenticide, which can then be placed in areas with rodent infestations .

- Results or Outcomes: The resulting rodenticide is effective in controlling rodent populations .

Safety And Hazards

Lead(II) nitrate is toxic and must be handled with care to prevent inhalation, ingestion, and skin contact . It may intensify fire as it is an oxidizer . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled .

特性

IUPAC Name |

lead(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJMLMKIBZAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pb, Array, Pb(NO3)2 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035069 | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material., White or colorless crystals; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in ethanol, 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid, 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C, 59.7 g/100 cu cm of water at 25 °C, Solubility in water, g/100ml at 20 °C: 52 | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.53 g/cu cm, Relative density (water = 1): 4.6 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities typically present in the reagent grade incl copper, iron and chloride ... | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lead nitrate | |

Color/Form |

White or colorless translucent crystals, Colorless, cubic crystals | |

CAS RN |

10099-74-8 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5P1699FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

470 °C | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)

![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)